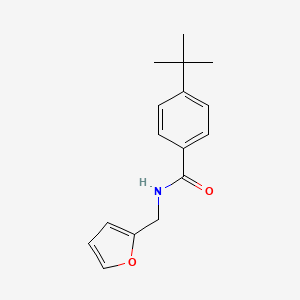

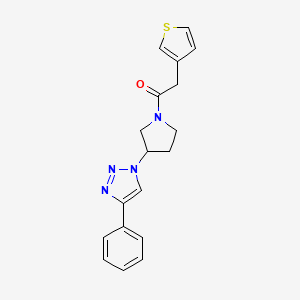

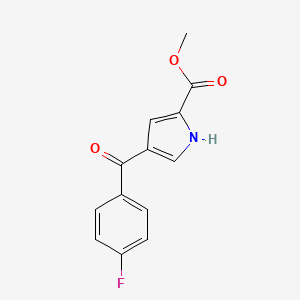

![molecular formula C21H22ClN3O2 B2851476 N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574622-30-2](/img/structure/B2851476.png)

N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have attracted special attention because of their diverse chemical and biological features .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .Molecular Structure Analysis

In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion . Tricyclic quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring .Chemical Reactions Analysis

Quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring . These fragments contribute to multireactivity in various types of reactions .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. Some quinazoline compounds have been found to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antibacterial Properties

The resistance of bacteria to existing antibiotics has led to the search for new antibacterial agents. Quinazoline derivatives have shown promise in this area, with some compounds exhibiting significant activity against a variety of bacterial strains. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .

Antiviral Applications

Quinazoline derivatives have also been explored for their antiviral activities. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the virus to reproduce. This makes them potential candidates for the treatment of diseases caused by viruses .

Anti-Inflammatory and Analgesic Effects

Due to their chemical structure, quinazoline derivatives can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Additionally, they have been reported to possess analgesic properties, which can help in managing pain .

Anticonvulsant Uses

Some quinazoline derivatives have been found to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy and other seizure disorders. They may work by affecting neurotransmitter levels or ion channels in the brain .

Anti-Parkinsonism Potential

Research has indicated that quinazoline derivatives might have therapeutic effects in the treatment of Parkinson’s disease. They could offer neuroprotective benefits or modulate neurotransmitter systems implicated in the disease .

Mecanismo De Acción

The mechanism of action of quinazoline derivatives can vary depending on their structure and the biological target. They have shown a broad range of bioactivities and applications such as anticancer, antimicrobial, antiviral, antidiabetic, antileishmanial, and inhibitory activities toward diverse kinases .

Safety and Hazards

The safety and hazards of quinazoline derivatives can vary widely depending on their structure and the specific biological targets they interact with. It’s important to note that while some quinazoline derivatives have shown promising therapeutic effects, others may have potential toxicity or side effects .

Direcciones Futuras

Quinazoline derivatives have shown a wide range of biological activities, making them a promising area for future research . Future directions could include the development of new synthesis methods, exploration of new biological targets, and the design of quinazoline derivatives with improved therapeutic efficacy and safety profiles .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGYVKNXPDNLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

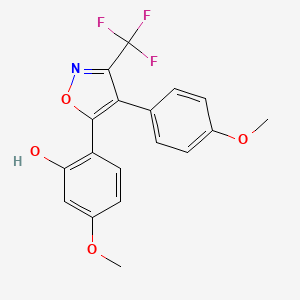

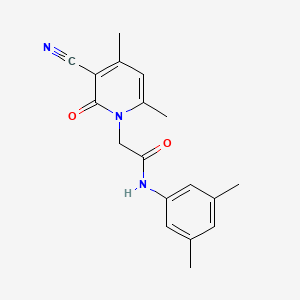

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)

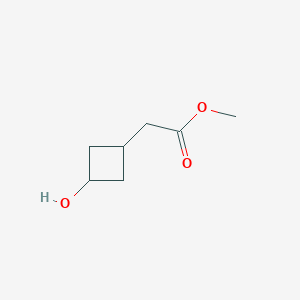

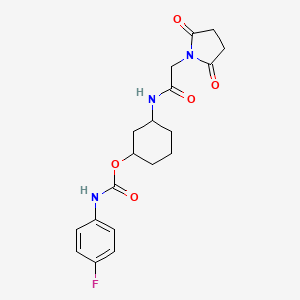

![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)

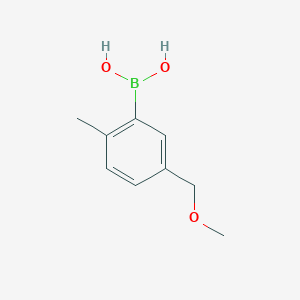

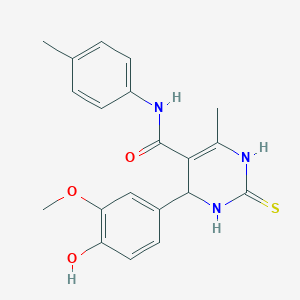

![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)

![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)